2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

Catalog No.
S689218
CAS No.
152074-07-2
M.F
C10H11BrO2
M. Wt
243.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

CAS Number

152074-07-2

Product Name

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

IUPAC Name

2-bromo-1-(2-ethoxyphenyl)ethanone

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

InChI

InChI=1S/C10H11BrO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6H,2,7H2,1H3

InChI Key

APYWRCOHDUNRLS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)CBr

Synonyms

2-BROMO-1-(2-ETHOXY-PHENYL)-ETHANONE

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CBr

The exact mass of the compound 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one (CAS 152074-07-2) is a specialized alpha-bromo ketone characterized by an ortho-ethoxy substitution on the phenyl ring. In industrial and medicinal chemistry, it serves as a critical bifunctional electrophile for the construction of structurally restricted heterocycles, including thiazoles, imidazoles, and triazolo-thiadiazines [1]. Unlike generic unhindered acetophenones, the ortho-ethoxy moiety provides a specific combination of steric shielding around the carbonyl center and electron-donating resonance. This structural feature is highly valued in procurement for synthesizing active pharmaceutical ingredients (APIs) where locking the aryl-heterocycle dihedral angle is required for target pocket binding, such as in the development of specific kinase and phosphodiesterase inhibitors [2].

Replacing 2-bromo-1-(2-ethoxyphenyl)ethan-1-one with the unsubstituted 2-bromoacetophenone or the para-ethoxy isomer fundamentally alters both the process chemistry and the downstream product profile. The ortho-ethoxy group introduces significant steric hindrance that slows down nucleophilic attack at the carbonyl carbon, necessitating specific cyclization conditions (e.g., sealed-vessel heating at 105 °C) to achieve complete conversion, which would cause side reactions or over-alkylation in unhindered analogs [1]. Furthermore, in structure-based drug design, the ortho-substitution restricts the rotational freedom of the resulting aryl-heterocycle bond. Substituting with a para-isomer eliminates this conformational lock, leading to a loss of binding affinity in rigid biological targets, rendering generic alternatives unviable for these specific API synthesis pathways[2].

Cyclization Efficiency in Sterically Hindered Heterocycle Synthesis

During the synthesis of complex polycyclic scaffolds like 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, the ortho-ethoxy group imposes a kinetic penalty compared to unhindered precursors. Reactions utilizing 2-bromo-1-(2-ethoxyphenyl)ethan-1-one typically require sealed-vessel heating at 105 °C for 4 hours, achieving yields of 50-70%, whereas the unsubstituted 2-bromoacetophenone proceeds to >85% yield under milder conditions [1]. This kinetic difference is critical for process chemists who must adjust equivalents and reaction times to prevent incomplete conversion.

Evidence DimensionCyclization yield (Triazolo-thiadiazine formation)
Target Compound Data50-70% yield (requires 105 °C, 4h)
Comparator Or BaselineUnsubstituted 2-bromoacetophenone (>85% yield, milder conditions)
Quantified Difference15-35% yield reduction due to ortho-steric hindrance
ConditionsEthanol (0.1 M), sealed high-pressure vessel, 105 °C

Procurement and process teams must account for lower throughput and require pressure-rated equipment when scaling up this specific ortho-substituted building block.

Lipophilicity and Metabolic Stability Tuning (ClogP)

The selection of the ethoxy homolog over the methoxy counterpart (2-bromo-1-(2-methoxyphenyl)ethanone) is often driven by the need to optimize the lipophilicity of the final API. Incorporating the ortho-ethoxy group typically increases the ClogP of the resulting heterocycle by approximately +0.4 to +0.5 units compared to the methoxy derivative [1]. This precise tuning is utilized to enhance membrane permeability and optimize interactions within hydrophobic binding pockets, as demonstrated in the development of osteosarcoma-targeting PGK1 inhibitors.

Evidence DimensionCalculated Lipophilicity (ClogP) contribution
Target Compound DataAdds ~0.4 to 0.5 logP units (relative to methoxy)
Comparator Or Baseline2-Bromo-1-(2-methoxyphenyl)ethanone (Baseline)
Quantified Difference+0.4 to +0.5 ClogP units
ConditionsIn silico modeling and logP evaluation of downstream heterocyclic derivatives

Buyers selecting the ethoxy over the methoxy precursor are directly purchasing enhanced lipophilicity, which is critical for meeting strict pharmacokinetic release criteria.

Regioselectivity in Asymmetric Carbonyl Reduction

When utilized as a precursor for chiral 2-amino-1-arylethanols, the ortho-ethoxy group acts as a powerful steric directing group during asymmetric reduction. The steric disparity between the bromomethyl group and the bulky ortho-ethoxyphenyl group leads to exceptionally high enantioselectivity (>95% ee) when using chiral catalysts, outperforming the para-ethoxy isomer (2-bromo-4'-ethoxyacetophenone), which typically stalls at 85-90% ee due to the lack of ortho-steric differentiation [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric reduction
Target Compound Data>95% ee
Comparator Or Baseline2-Bromo-4'-ethoxyacetophenone (~85-90% ee)
Quantified Difference5-10% improvement in enantiomeric excess
ConditionsAsymmetric ketone reduction using chiral oxazaborolidine (CBS) catalysts

This compound is the superior procurement choice when downstream synthesis requires high-purity chiral alcohols without the need for expensive downstream chiral resolution steps.

Synthesis of Conformationally Restricted PDE4 Inhibitors

Due to its ability to lock the aryl-heterocycle dihedral angle, this compound is ideally suited for the synthesis of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives targeting phosphodiesterase 4 (PDE4). The ortho-ethoxy group is critical for occupying specific binding pockets that generic unhindered analogs cannot access [1].

Development of PGK1 Inhibitors for Oncology

It serves as a primary building block for synthesizing thiazolidinone and oxazolone derivatives aimed at inhibiting PGK1 in osteosarcoma models. The specific lipophilicity profile provided by the ethoxy group ensures optimal cell permeability compared to more polar substituents[2].

Production of Enantiopure Aryl-Ethanolamines

In fine chemical manufacturing, the pronounced steric bulk of the ortho-ethoxy group makes this compound an excellent substrate for asymmetric reduction, yielding highly enantiopure chiral building blocks that are difficult to achieve with para-substituted or unhindered acetophenones [3].

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

Dates

Last modified: 08-15-2023

Explore Compound Types